3-Bromo-3'-(methylthio)biphenyl

Catalog No.
S8275910
CAS No.
M.F
C13H11BrS
M. Wt
279.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-3'-(methylthio)biphenyl

Product Name

3-Bromo-3'-(methylthio)biphenyl

IUPAC Name

1-bromo-3-(3-methylsulfanylphenyl)benzene

Molecular Formula

C13H11BrS

Molecular Weight

279.20 g/mol

InChI

InChI=1S/C13H11BrS/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3

InChI Key

DGURKULXXPJOCV-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)C2=CC(=CC=C2)Br

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=CC=C2)Br

3-Bromo-3'-(methylthio)biphenyl is an organic compound characterized by the presence of a bromine atom and a methylthio group attached to a biphenyl structure. The compound features a biphenyl core, which consists of two phenyl rings connected by a single bond, with the bromine atom located at the 3-position of one phenyl ring and a methylthio group (-S-CH₃) at the para position relative to the bromine. This unique arrangement contributes to its chemical properties and potential applications in various fields.

, including:

  • Electrophilic Aromatic Substitution: The bromine atom can act as a leaving group, allowing for further substitution on the aromatic rings.
  • Nucleophilic Substitution: The methylthio group can be replaced by nucleophiles under appropriate conditions.
  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions, where it serves as a coupling partner for the formation of new carbon-carbon bonds with organoboron reagents .

Research on the biological activity of 3-Bromo-3'-(methylthio)biphenyl is limited, but compounds with similar structures often exhibit significant biological effects. For instance, biphenyl derivatives have been studied for their potential anticancer properties and ability to interact with various biological targets. The methylthio group may enhance lipophilicity, potentially affecting bioavailability and interaction with biological membranes.

The synthesis of 3-Bromo-3'-(methylthio)biphenyl can be achieved through several methods:

  • Bromination of Biphenyl: Biphenyl can undergo bromination using bromine in the presence of a catalyst or under radical conditions to introduce the bromine atom.
  • Methylthio Group Introduction: The methylthio group can be introduced via a reaction involving methylthiol (methanethiol) and an appropriate electrophile or through the use of methylthiolating reagents in nucleophilic substitution reactions .
  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can facilitate the introduction of both substituents onto the biphenyl framework .

3-Bromo-3'-(methylthio)biphenyl has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: In the development of new materials with desired electronic or optical properties due to its unique structural features.
  • Research: As a tool compound for studying reaction mechanisms involving biphenyl derivatives.

Interaction studies involving 3-Bromo-3'-(methylthio)biphenyl typically focus on its reactivity in various chemical environments. Its ability to undergo electrophilic substitution makes it a candidate for further functionalization, while studies on its biological interactions may reveal insights into its pharmacological potential.

Several compounds share structural similarities with 3-Bromo-3'-(methylthio)biphenyl, including:

Compound NameStructural FeaturesUnique Characteristics
2-Methyl-2'-(methylthio)biphenylMethyl and methylthio groups on different positionsDifferent substitution pattern affects reactivity
4-BromobiphenylBromine at para positionLacks methylthio group, differing reactivity
4-MethylthiobiphenylMethylthio group at para positionSimilar core but different substitution effects
2-BromobiphenylBromine at ortho positionDifferent position affects sterics and reactivity

Uniqueness

The uniqueness of 3-Bromo-3'-(methylthio)biphenyl lies in its specific combination of functional groups that confer distinct chemical reactivity. The presence of both bromine and methylthio groups allows for versatile synthetic pathways and potential applications not found in other similar compounds. This combination enhances its utility in organic synthesis and material science, making it a valuable compound for research and industrial applications.

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates 3-Bromo-3'-(methylthio)biphenyl as 3'-bromo[1,1'-biphenyl]-3-yl methyl sulfide . This nomenclature reflects the biphenyl backbone, where the two benzene rings are connected at the 1 and 1' positions. The substituents—a bromine atom on the third carbon of one ring and a methylthio (-SMe) group on the third carbon of the adjacent ring—are assigned numerical positions based on the lowest possible locants. Alternative synonyms include 1-bromo-3-(3-methylsulfanylphenyl)benzene and methyl 3-bromo-3-phenyl sulfide, though these are less commonly used in formal contexts .

Molecular Formula and Structural Isomerism

The molecular formula of 3-Bromo-3'-(methylthio)biphenyl is C₁₃H₁₁BrS, with a molecular weight of 279.20 g/mol . Structural isomerism arises from the positional arrangement of substituents on the biphenyl system. For instance:

  • Regioisomerism: Variations in substituent positions (e.g., 2-Bromo-4'-(methylthio)biphenyl) yield distinct physicochemical properties.
  • Stereoisomerism: Restricted rotation around the central C-C bond of the biphenyl moiety may lead to atropisomerism, though this is less likely due to the small size of the substituents .

A comparative analysis of related biphenyl derivatives (Table 1) highlights the influence of substituent positioning on molecular properties.

Table 1: Comparative Properties of Biphenyl Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
3-Bromo-3'-(methylthio)biphenylC₁₃H₁₁BrS279.201093117-21-5
3-Bromo-4'-(methylthio)biphenylC₁₃H₁₁BrS279.20844856-40-2
3-Bromo-3-phenylpropanoateC₁₀H₁₁BrO₂243.1016503-45-0

Crystallographic Data and Three-Dimensional Conformation

Crystallographic data for 3-Bromo-3'-(methylthio)biphenyl remains limited in publicly available literature. However, computational models derived from X-ray diffraction studies of analogous biphenyl compounds suggest a dihedral angle of approximately 30–45° between the two aromatic rings, minimizing steric hindrance between substituents . The methylthio group adopts a thioether conformation, with a C-S-C bond angle near 103°, consistent with sp³ hybridization at the sulfur atom .

Density functional theory (DFT) simulations predict a planar equilibrium geometry for the brominated ring, while the methylthio-substituted ring exhibits slight puckering due to steric interactions between the sulfur atom and adjacent hydrogens . These structural insights are critical for understanding the compound’s reactivity in cross-coupling reactions, where steric accessibility of the bromine atom is a key determinant of catalytic efficiency.

Nuclear Magnetic Resonance Spectral Signatures

The Nuclear Magnetic Resonance spectroscopic analysis of 3-Bromo-3'-(methylthio)biphenyl reveals distinctive spectral signatures that enable precise structural characterization. The compound's proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts consistent with substituted biphenyl systems [1] [2].

Proton Nuclear Magnetic Resonance Spectral Data

Structural UnitChemical Shift (δ ppm)IntegrationMultiplicity
Aromatic protons (biphenyl scaffold)7.20-7.608HMultiplet
Methylthio group (-SCH₃)2.45-2.503HSinglet

The aromatic proton signals appear as complex multiplets in the characteristic aromatic region between 7.20 and 7.60 parts per million, consistent with the chemical shift range observed for biphenyl derivatives [1] [3]. The presence of the bromine substituent at the 3-position and the methylthio group at the 3'-position creates distinctive electronic environments that influence the chemical shifts of adjacent aromatic protons through both inductive and mesomeric effects [4] [5].

The methylthio group protons resonate as a sharp singlet at approximately 2.45-2.50 parts per million, which is characteristic of methyl groups attached to sulfur atoms in aromatic thioether systems [4] [6]. This chemical shift is consistent with the electron-donating nature of the methylthio substituent and its positioning meta to the biphenyl linkage [7] [8].

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

The Carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 3-Bromo-3'-(methylthio)biphenyl. The aromatic carbon signals appear in the characteristic range of 120-145 parts per million, with distinct resonances for the quaternary carbons bearing the substituents [9] [10].

Carbon TypeChemical Shift Range (δ ppm)Assignment
Aromatic carbons120-145Biphenyl scaffold
Bromine-bearing carbon130-135C-3 position
Methylthio-bearing carbon125-130C-3' position
Methylthio methyl carbon15-20-SCH₃ group

The carbon bearing the bromine substituent exhibits a characteristic downfield shift due to the electron-withdrawing effect of the halogen, while the carbon bearing the methylthio group shows an upfield shift consistent with the electron-donating nature of the sulfur-containing substituent [9] [10] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Bromo-3'-(methylthio)biphenyl reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The compound exhibits a molecular ion peak at mass-to-charge ratio 279, corresponding to the molecular formula C₁₃H₁₁BrS [12] [13] [14].

Primary Fragmentation Pathways

Fragment Ionm/zRelative Abundance (%)Fragmentation Process
[M]⁺-279/28125-35Molecular ion (bromine isotope pattern)
[M-Br]⁺20045-55Loss of bromine radical
[M-SCH₃]⁺23230-40Loss of methylthio group
[M-Br-SCH₃]⁺15315-25Sequential loss of both substituents

The mass spectrum exhibits the characteristic bromine isotope pattern, with peaks at mass-to-charge ratios 279 and 281 in approximately 1:1 ratio, confirming the presence of the bromine atom [15] [16]. This isotopic distribution is a diagnostic feature for brominated organic compounds and provides unambiguous evidence for the molecular composition.

The base peak typically corresponds to the [M-Br]⁺ fragment at mass-to-charge ratio 200, resulting from the loss of the bromine radical. This fragmentation pathway is favored due to the relative weakness of the carbon-bromine bond compared to other bonds in the molecule [15] [16]. The resulting fragment ion corresponds to 3'-(methylthio)biphenyl cation, which exhibits enhanced stability through resonance delocalization across the biphenyl system.

Secondary Fragmentation Processes

The methylthio group undergoes characteristic fragmentation through loss of the methyl radical, producing a [M-CH₃]⁺ fragment at mass-to-charge ratio 264. This fragmentation is particularly significant in thioether-containing compounds and provides confirmation of the methylthio substituent [17] [15].

Additional fragmentation pathways include the formation of tropylium-like ions through rearrangement processes, particularly involving the biphenyl scaffold. The mass spectrum shows characteristic peaks corresponding to substituted biphenyl fragments, which are diagnostic for the biphenyl structural framework [15] [18].

The fragmentation pattern analysis reveals that the compound follows typical fragmentation pathways observed for halogenated biphenyl derivatives, with preferential loss of the halogen substituent followed by secondary fragmentation of the remaining organic framework [15] [18].

Thermodynamic Properties

Melting Point and Phase Transition Behavior

The melting point determination of 3-Bromo-3'-(methylthio)biphenyl provides critical information about its thermal stability and phase transition characteristics. Based on comparative analysis with structurally related brominated biphenyl derivatives, the compound exhibits a melting point in the range of 85-95°C [19] [20] [21].

Comparative Melting Point Data for Related Compounds

CompoundMelting Point (°C)Reference
4-Bromobiphenyl91-92 [20] [21]
3-Bromobiphenyl93-94 [22]
4-Bromo-4'-methylbiphenyl136 [23]
3-Bromo-3'-(methylthio)biphenyl88-92*Estimated [13] [19]

*Estimated based on structural correlation analysis

The melting point of 3-Bromo-3'-(methylthio)biphenyl is influenced by several structural factors. The presence of the bromine substituent at the 3-position contributes to increased intermolecular interactions through halogen bonding, which elevates the melting point compared to unsubstituted biphenyl (melting point 70-71°C) [24] [19]. The methylthio group at the 3'-position introduces additional van der Waals interactions and contributes to the overall molecular packing efficiency in the solid state [13] [25].

Phase Transition Thermodynamics

The phase transition behavior of 3-Bromo-3'-(methylthio)biphenyl follows patterns observed for substituted biphenyl derivatives. The compound undergoes a solid-to-liquid phase transition with an estimated enthalpy of fusion ranging from 15-20 kJ/mol, based on correlations with similar biphenyl derivatives [21] [25].

The thermal stability of the compound extends well beyond its melting point, with decomposition temperatures typically occurring above 200°C for brominated biphenyl derivatives. The presence of the methylthio group may slightly reduce thermal stability compared to purely hydrocarbon-substituted biphenyls due to the potential for sulfur-carbon bond cleavage at elevated temperatures [26] [25].

Solubility Parameters in Organic Media

The solubility characteristics of 3-Bromo-3'-(methylthio)biphenyl in various organic solvents are governed by its molecular structure and the balance of polar and non-polar interactions. The compound exhibits typical behavior for substituted biphenyl derivatives, with preferential solubility in moderately polar to non-polar organic solvents [27] [25].

Solubility Profile in Organic Solvents

Solvent ClassSolubility CategoryEstimated Solubility (g/100mL)
Aromatic hydrocarbonsHighly soluble>10
Chlorinated solventsHighly soluble>10
EthersModerately soluble5-10
AlcoholsSlightly soluble1-5
Aliphatic hydrocarbonsModerately soluble5-10

The compound demonstrates excellent solubility in aromatic solvents such as benzene and toluene, which is attributed to favorable π-π interactions between the biphenyl scaffold and the aromatic solvent molecules [22] [27]. The presence of the bromine substituent enhances solubility in polar aprotic solvents through dipole-dipole interactions.

Chlorinated solvents such as dichloromethane and chloroform provide excellent solvation due to their ability to accommodate both the polar bromine substituent and the moderately polar methylthio group [22] [27]. The solubility in these solvents is typically enhanced compared to the parent biphenyl due to the increased polarity introduced by the substituents.

Solubility Parameter Analysis

The Hildebrand solubility parameter for 3-Bromo-3'-(methylthio)biphenyl is estimated to be approximately 20-22 MPa^(1/2), placing it in the category of moderately polar organic compounds [27]. This value is consistent with the presence of the electron-withdrawing bromine substituent and the moderately polar methylthio group.

The Hansen solubility parameters provide a more detailed description of the compound's solvation behavior:

ParameterEstimated Value (MPa^(1/2))Description
δD (Dispersion)18-20van der Waals interactions
δP (Polar)4-6Dipole-dipole interactions
δH (Hydrogen bonding)2-3Hydrogen bonding capacity

The relatively low hydrogen bonding parameter reflects the absence of strong hydrogen bond donor groups, while the moderate polar parameter indicates the contribution of the bromine and sulfur atoms to the overall polarity of the molecule [27] [25].

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

277.97648 g/mol

Monoisotopic Mass

277.97648 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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